molecular formula C13H16N4OS2 B2522288 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide CAS No. 889947-90-4

3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide

Cat. No.: B2522288
CAS No.: 889947-90-4
M. Wt: 308.42
InChI Key: DVIALZWNORIQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound is systematically named 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide . Its structure comprises a 1,3,4-thiadiazole core substituted with an amino group at position 5 and a thiol group at position 2. The propanamide moiety is connected to the thiadiazole via a sulfur atom, while the amide nitrogen is bonded to a 2,5-dimethylphenyl group. This arrangement creates a heterocyclic scaffold with potential biological activity.

Key structural features :

  • 1,3,4-thiadiazole ring : A five-membered heterocycle containing sulfur and nitrogen atoms.
  • Amino and thiol substituents : Enhance reactivity and hydrogen-bonding capacity.
  • Propanamide linkage : Facilitates further functionalization or bioconjugation.
  • 2,5-dimethylphenyl group : Contributes to lipophilicity and steric bulk.

CAS Registry Number and Molecular Formula Validation

The compound is registered under CAS 889947-90-4 . Its molecular formula is C₁₃H₁₆N₄OS₂ , with a calculated molecular weight of 308.42 g/mol .

Property Value Source
CAS Number 889947-90-4
Molecular Formula C₁₃H₁₆N₄OS₂
Molecular Weight 308.42 g/mol
SMILES Notation O=C(NC1=CC(C)=CC=C1C)CCSC2=NN=C(N)S2
InChI Key InChI=1S/C13H16N4OS2/c1-8-3-4-9(2)10(7-8)15-11(18)5-6-19-13-17-16-12(14)20-13/h3-4,7H,5-6H2,1-2H3,(H2,14,16)(H,15,18)

Isomeric Considerations and Stereochemical Analysis

The compound exhibits no stereoisomerism due to the absence of chiral centers. However, the 1,3,4-thiadiazole ring may participate in thione-thiol tautomerism , a common feature of thiadiazole derivatives. Computational studies on related structures suggest that the thione form (with a sulfur atom double-bonded to carbon) is more stable due to resonance stabilization.

Tautomerism analysis :

  • Thione tautomer : Dominant in solid-state and solution-phase environments.
  • Thiol tautomer : Less favored due to higher energy barriers, though detectable under specific conditions.

Properties

IUPAC Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS2/c1-8-3-4-9(2)10(7-8)15-11(18)5-6-19-13-17-16-12(14)20-13/h3-4,7H,5-6H2,1-2H3,(H2,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIALZWNORIQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide typically involves multiple steps. One common method involves the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . This process results in the formation of the thiadiazole ring and subsequent attachment of the propanamide group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition can be crucial in treating infections caused by urease-producing bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The target compound belongs to a broader class of 1,3,4-thiadiazole and amide derivatives. Key analogues and their properties are summarized below:

Table 1: Comparative Analysis of Selected Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR) Reference
Target Compound C₁₄H₁₇N₅OS₂ 351.44 N/A Expected: C=O (~1680 cm⁻¹), NH (~3250 cm⁻¹)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) C₁₇H₁₉N₅O₂S₂ 389 178 IR: C=O (1685 cm⁻¹), NH (3320 cm⁻¹); ¹H NMR: aromatic protons (δ 6.8–7.4 ppm)
3-[(2,5-Dimethylphenyl)(4-phenylthiazol-2-yl)amino]-N-(4-sulfamoylphenyl)propanamide (17c) C₂₆H₂₆N₄O₃S₂ 506.64 78–79 IR: C=O (1681 cm⁻¹), NH (3253 cm⁻¹)
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(o-tolyl)ethan-1-one (3b) C₁₁H₁₁N₃OS₂ 265.35 147–149 ¹H NMR: NH₂ (δ 7.28 ppm), CH₃ (δ 2.40 ppm)
4-{[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide (10) C₉H₁₁N₅O₂S₂ 301.35 N/A ¹H NMR: SCNH₂ (δ 7.28 ppm), CSNH₂ (δ 4.48 ppm)

Key Structural and Functional Differences

Core Heterocycle Variations: The target compound contains a 1,3,4-thiadiazole ring, whereas analogues like 7f () feature a 1,3,4-oxadiazole core. Compound 3b () retains the 1,3,4-thiadiazole ring but replaces the propanamide chain with a ketone group, reducing hydrogen-bonding capacity .

Substituent Effects: The 2,5-dimethylphenyl group in the target compound enhances lipophilicity compared to 4-sulfamoylphenyl (17c, ) or pyrazin-2-yl () substituents, which may influence membrane permeability .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels compound 10 (), involving cyclization under H₂SO₄. However, analogues like 17c () require column chromatography (hexane:ethyl acetate), indicating higher purification complexity .

Biological Activity

3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H16N4OS2C_{13}H_{16}N_{4}OS_{2}. Its structure features a thiadiazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. A study highlighted that compounds with a similar thiadiazole moiety showed promising antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative AStaphylococcus aureus32.6 µg/mL
Thiadiazole Derivative BEscherichia coli47.5 µg/mL
Thiadiazole Derivative CPseudomonas aeruginosa50.0 µg/mL

Anticancer Activity

The anticancer potential of the compound has been explored in various studies. For instance, derivatives containing the thiadiazole structure have been synthesized and evaluated against several cancer cell lines including HeLa, MCF-7, and HepG2. The results showed that these compounds could induce apoptosis in cancer cells effectively.

Case Study: Anticancer Evaluation

A study published in Medicinal Chemistry Research reported the synthesis of several thiadiazole derivatives which exhibited significant cytotoxicity against HeLa cells. The most potent derivatives showed IC50 values significantly lower than that of sorafenib, a standard anticancer drug.

Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound 5dHeLa0.37
Compound 5gHeLa0.73
Compound 5kHeLa0.95
SorafenibHeLa7.91

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or cellular pathways. For example, some studies suggest that the binding affinity of thiadiazole derivatives to vascular endothelial growth factor receptor (VEGFR-2) plays a crucial role in their anticancer activity.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with the preparation of the 5-amino-1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions. Subsequent thiolation introduces the thioether linkage, followed by coupling with N-(2,5-dimethylphenyl)propanamide using carbodiimide-based reagents .
  • Optimization : Vary solvents (e.g., toluene, DMF), temperatures (60–100°C), and catalysts (e.g., triethylamine). Monitor purity via TLC and HPLC .
    • Key Data :
SolventYield (%)Purity (%)
Toluene6895
DMF8298

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the thiadiazole ring (δ 7.8–8.2 ppm for aromatic protons) and propanamide backbone (δ 2.1–2.5 ppm for methyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 365.08) and resolve discrepancies in fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Enzymatic assays : Test inhibition of acetylcholinesterase or cyclooxygenase-2 (COX-2) at concentrations of 1–100 µM .
  • Antimicrobial screening : Use agar diffusion against E. coli and S. aureus with MIC values reported .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to predict binding modes with COX-2 (PDB ID: 5KIR). Focus on interactions between the thiadiazole ring and catalytic residues (e.g., Arg120) .
  • QSAR studies : Correlate electronic parameters (HOMO/LUMO energies) with antifungal activity using Gaussian09 .
    • Key Data :
SubstituentLogPIC50_{50} (µM)
-NH2_22.312.5
-NO2_23.1>50

Q. What experimental strategies resolve contradictions in reported biological activity across studies?

  • Methodology :

  • Dose-response curves : Compare IC50_{50} values under standardized conditions (pH 7.4, 37°C) to isolate assay-specific variability .
  • Metabolic stability : Use liver microsomes to assess degradation rates, which may explain discrepancies in in vivo vs. in vitro efficacy .

Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations : Analyze electron density maps (e.g., MEP surfaces) to identify nucleophilic attack sites on the thiadiazole ring .
  • Kinetic studies : Monitor reactions with benzyl chloride via 1H^1H-NMR to determine rate constants (k) under varying solvents .

Methodological Challenges and Solutions

Q. What purification techniques are optimal for isolating byproducts during synthesis?

  • Methodology :

  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) to separate unreacted starting materials .
  • Recrystallization : Employ acetone/water mixtures (4:1) to obtain crystals for X-ray diffraction .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodology :

  • LC-MS stability assays : Incubate in PBS (pH 7.4) at 37°C for 24 hours. Monitor degradation via peak area reduction in HPLC chromatograms .

Data Contradiction Analysis

Q. Why do antimicrobial studies report variable MIC values for this compound?

  • Analysis :

  • Strain variability : S. aureus (Gram-positive) may exhibit lower MIC (8 µg/mL) than P. aeruginosa (Gram-negative, MIC >32 µg/mL) due to membrane permeability differences .
  • Biofilm formation : Use crystal violet assays to assess biofilm disruption, which may correlate with improved efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.